Mechanism-of-Action Divergence: 3-Methoxy Substitution Redirects Antibacterial Mode of Action Away from Trans-Translation Inhibition
The 3-methoxy substitution on the benzamide ring of CAS 865285-36-5 is predicted to direct antibacterial activity through a mechanism distinct from that of the 4-chloro analog KKL-35. Published mechanism-of-action studies demonstrate that KKL-35 (4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide) specifically inhibits the bacterial trans-translation tagging reaction with an IC50 of 0.9 µM and targets helix 89 of 23S rRNA [1]. However, a systematic comparative study by Naclerio et al. established that other halogenated N-(1,3,4-oxadiazol-2-yl)benzamides bearing different substituents (e.g., OCF3, SCF3, SF5) do not inhibit trans-translation or LTA biosynthesis but instead act as multitargeting antibiotics that depolarize bacterial membranes and disrupt menaquinone biosynthesis [2]. The 3-methoxy group introduces distinct electronic and hydrogen-bonding properties relative to the 4-chloro substituent, which is expected to shift the mechanism toward the non-trans-translation category [2].
| Evidence Dimension | Mechanism of antibacterial action (trans-translation inhibition vs. alternative mechanisms) |
|---|---|
| Target Compound Data | Predicted non-trans-translation mechanism (3-methoxybenzamide substitution); no trans-translation IC50 reported |
| Comparator Or Baseline | KKL-35 (4-chloro): trans-translation tagging reaction IC50 = 0.9 µM; targets 23S rRNA helix 89 [1]. HSGN-220/-218/-144 (OCF3/SCF3/SF5): multitargeting antibiotics; do NOT inhibit trans-translation [2] |
| Quantified Difference | Mechanism switch: 4-Cl enables trans-translation inhibition; 3-OCH3 predicted to redirect to alternative antibacterial or anticancer pathways as observed for other non-halogenated N-(1,3,4-oxadiazol-2-yl)benzamides [2] |
| Conditions | Class-level comparative mechanism-of-action analysis across N-(1,3,4-oxadiazol-2-yl)benzamide series; trans-translation inhibition measured by in vitro tagging assay [1]; global proteomics and membrane depolarization assays for HSGN series [2] |
Why This Matters
For researchers investigating non-ribosomal antibacterial targets or seeking to avoid trans-translation-mediated resistance mechanisms, CAS 865285-36-5 offers a mechanistically orthogonal starting point compared to KKL-35 and its trans-translation-inhibiting analogs.
- [1] Tematico JA, Macé K, Fraga H, et al. Ribosome Rescue Inhibitors Kill Actively Growing and Nonreplicating Persister Mycobacterium tuberculosis Cells. ACS Infect Dis. 2017;3(9):634-644. doi:10.1021/acsinfecdis.7b00028. Table 1; KKL-35 IC50 = 0.9 µM against trans-translation. View Source
- [2] Naclerio GA, Onyedibe KI, Karanja CW, Aryal UK, Sintim HO. Comparative Studies to Uncover Mechanisms of Action of N‑(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents. ACS Infect Dis. 2022; doi:10.1021/acsinfecdis.1c00613. HSGN-220, -218, -144 do not inhibit trans-translation or LTA. View Source
